Semaxanib
Overview
Description
Semaxanib, also known as SU5416, is a synthetic compound designed as a tyrosine kinase inhibitor. It was developed by SUGEN as a potential cancer therapeutic. This compound specifically targets the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis, the process of new blood vessel formation. This compound has shown significant antiangiogenic potential in both in vitro and in vivo studies .
Scientific Research Applications
Chemistry: As a model compound for studying tyrosine kinase inhibitors and their interactions with VEGFR.
Biology: Used in research to understand the mechanisms of angiogenesis and the role of VEGFR in cellular processes.
Medicine: Investigated as a therapeutic agent for treating cancers by inhibiting angiogenesis.
Mechanism of Action
Semaxanib, also known as Semaxinib, is a potent and selective synthetic inhibitor of the Flk-1/KDR vascular endothelial growth factor (VEGF) receptor tyrosine kinase . Here is an overview of its mechanism of action:
Target of Action
This compound primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a key receptor in the VEGF pathway, which plays a fundamental role in the growth and differentiation of vascular and lymphatic endothelial cells .
Mode of Action
This compound interacts with its target, VEGFR2, by inhibiting its tyrosine kinase activity . This inhibition disrupts the VEGF pathway, preventing the transduction of signals that promote angiogenesis, the process of forming new blood vessels .
Biochemical Pathways
By inhibiting VEGFR2, this compound affects the VEGF pathway, a critical pathway in angiogenesis . This disruption can lead to downstream effects such as reduced vascular permeability and decreased endothelial cell proliferation, migration, and survival .
Pharmacokinetics
It’s known that this compound is lipophilic, which can influence its absorption and distribution . It’s also slightly soluble in water, which can affect its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis . By blocking the VEGF pathway, this compound can reduce the growth and proliferation of new blood vessels, which is particularly relevant in the context of tumor growth and metastasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other proangiogenic and antiangiogenic factors can impact the effectiveness of this compound . Additionally, the drug’s lipophilicity and solubility can affect its absorption and distribution in different physiological environments .
Biochemical Analysis
Biochemical Properties
Semaxanib is a potent and selective synthetic inhibitor of the Flk-1/KDR vascular endothelial growth factor (VEGF) receptor tyrosine kinase . It targets the VEGF pathway, and both in vivo and in vitro studies have demonstrated antiangiogenic potential .
Cellular Effects
This compound has been shown to suppress melanogenesis by modulating CRTC3 independently of VEGF signaling . It also inhibits VEGF-dependent endothelial cell proliferation . In melanocytes, this compound dose-dependently suppresses melanin production .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the tyrosine kinase domain of the VEGF receptor . This inhibition disrupts the VEGF pathway, leading to antiangiogenic effects . This compound also suppresses MITF expression by promoting the phosphorylation of CRTC3 .
Temporal Effects in Laboratory Settings
It has been used in various studies to investigate its effects on different types of cells and cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, when combined with chronic exposure to hypoxia, this compound induces severe pulmonary hypertension in mice and rats .
Metabolic Pathways
This compound is involved in the VEGF pathway, a major mechanism for intercellular communication and transduction during development and metabolism . It interacts with the VEGF receptor, disrupting the pathway and leading to antiangiogenic effects .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the vicinity of the VEGF receptor, which is located on the cell surface .
Preparation Methods
The synthesis of Semaxanib involves a Vilsmeier-Haack reaction on 2,4-dimethylpyrrole to produce an aldehyde intermediate. This intermediate then undergoes a Knoevenagel condensation with oxindole in the presence of a base to yield this compound . The reaction conditions are typically mild, and the process is efficient, making it suitable for laboratory-scale synthesis. Industrial production methods have not been extensively documented due to the compound’s experimental status.
Chemical Reactions Analysis
Semaxanib primarily undergoes reactions typical of its functional groups. These include:
Oxidation: this compound can be oxidized to form various oxindole derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the oxindole ring.
Substitution: this compound can participate in substitution reactions, particularly at the pyrrole ring, where electrophilic substitution can occur. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Comparison with Similar Compounds
Semaxanib is compared with other tyrosine kinase inhibitors such as sunitinib, sorafenib, and vatalanib. These compounds also target the VEGF pathway but differ in their specificity, potency, and pharmacokinetic properties. For instance:
Sunitinib: Approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Sorafenib: Used for treating liver, kidney, and thyroid cancers.
This compound’s uniqueness lies in its specific inhibition of VEGFR and its role as a pioneering compound in the development of antiangiogenic therapies.
Properties
IUPAC Name |
(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18)/b12-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWDLXZGHZSWQZ-WQLSENKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025708 | |
Record name | Semaxanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194413-58-6, 204005-46-9 | |
Record name | Semaxanib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194413-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Semaxanib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194413586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Semaxinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204005469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Semaxanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06436 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Semaxanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SU 5416 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SEMAXANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71IA9S35AJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.